

discovery and history of bromamine compounds

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Compound of Interest

Compound Name: *Bromamine*

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An In-depth Technical Guide to the Discovery and History of **Bromamine** Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

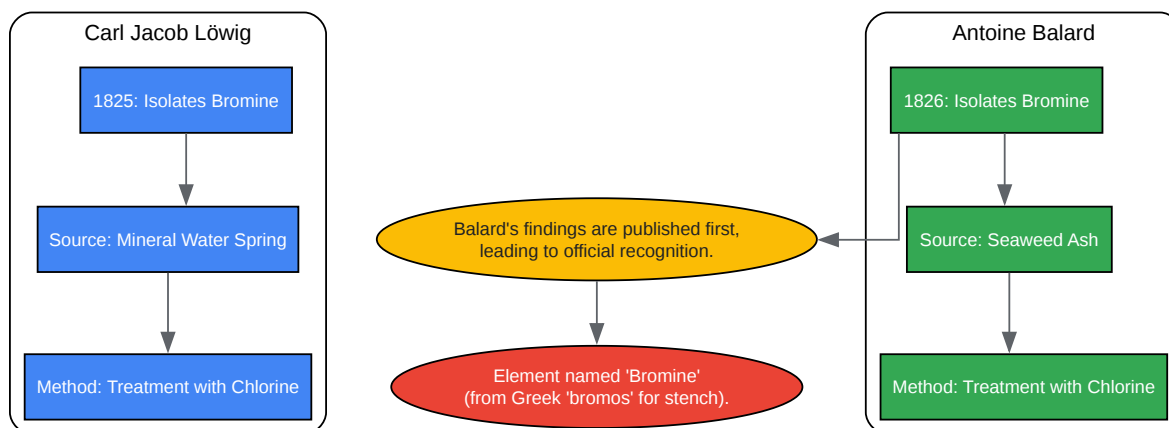
This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of **bromamine** compounds, defined as molecules containing a nitrogen-bromine (N-Br) bond. The narrative traces the origins from the initial discovery of elemental bromine to the first conceptualization of an N-bromo intermediate by Hofmann. It further explores the development of key classes of **bromamine** compounds, including the pivotal synthetic reagent N-Bromosuccinimide (NBS), biologically significant **bromamines** generated by enzymatic pathways, and industrially crucial dye precursors like **bromamine** acid. This document consolidates key historical milestones, detailed experimental protocols for seminal syntheses, and quantitative data to serve as a valuable resource for professionals in chemical and biomedical research.

Historical Context: The Discovery of Elemental Bromine

The journey of **bromamine** compounds begins with the discovery of their parent element. Bromine was identified independently by two chemists in the 1820s. In 1825, German chemistry student Carl Jacob Löwig isolated a smelly, reddish-brown liquid by treating mineral water from his hometown with chlorine. Concurrently, in 1826, French chemist Antoine Balard isolated the same substance from the ash of seaweed that had been treated with chlorine.

Balard's work was published first, and he is generally credited with the discovery. The French Academy of Sciences named the new element "bromine," derived from the Greek word bromos, meaning "stench," a nod to its pungent odor.

Figure 1. Timeline of the Discovery of Elemental Bromine



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Figure 1. Timeline of the Discovery of Elemental Bromine

The Conceptual Genesis of N-Bromo Compounds: The Hofmann Rearrangement

The first scientific conceptualization of a compound featuring a nitrogen-bromine bond arose from the work of August Wilhelm von Hofmann in 1881.^[1] While investigating the reaction of primary amides with bromine in an aqueous basic solution, Hofmann discovered a novel rearrangement that produced a primary amine with one fewer carbon atom.^[1] Now known as the Hofmann rearrangement, this reaction was proposed to proceed through a critical, albeit unisolated, N-bromoamide intermediate.^[1] This postulation marked the intellectual birth of the **bromamine** class of compounds, recognizing them as transient species in a fundamental organic transformation.

Figure 2. Mechanism of the Hofmann Rearrangement

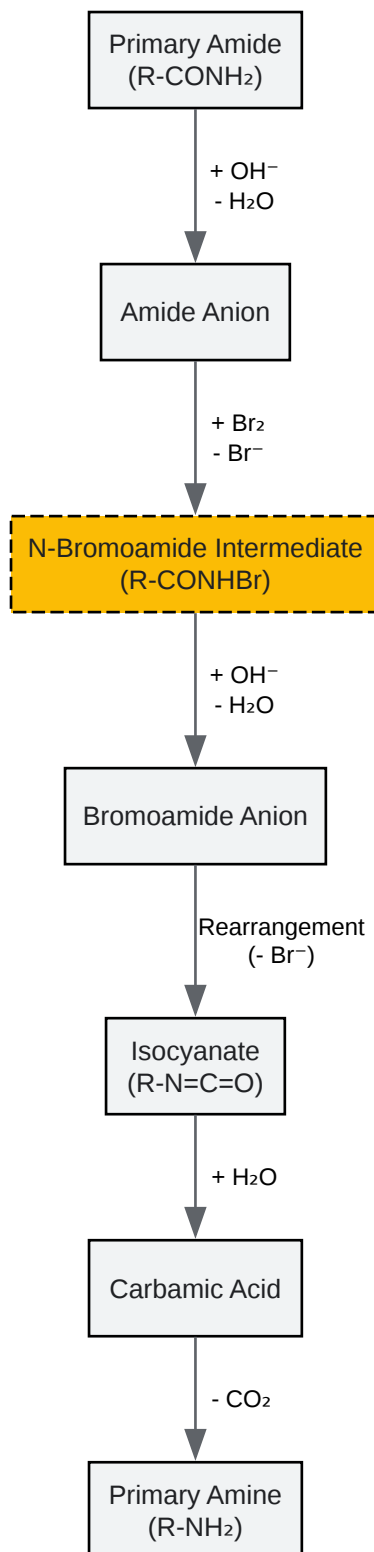
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Figure 2. Mechanism of the Hofmann Rearrangement

Key Developments in Bromamine Chemistry

Following their initial conception, the study of **bromamine** compounds diversified into several key areas, from indispensable synthetic reagents to biologically active molecules and industrial intermediates.

N-Bromosuccinimide (NBS): A Revolution in Synthetic Chemistry

The development of N-Bromosuccinimide (NBS) as a stable, crystalline, and easy-to-handle solid transformed the field of synthetic organic chemistry. It provided a safer and more selective alternative to liquid bromine for a variety of bromination reactions. Its most notable application is the Wohl-Ziegler reaction, which facilitates the free-radical bromination of allylic and benzylic C-H bonds. NBS serves as a source for a low, constant concentration of Br_2 , minimizing competing reactions such as addition to double bonds.

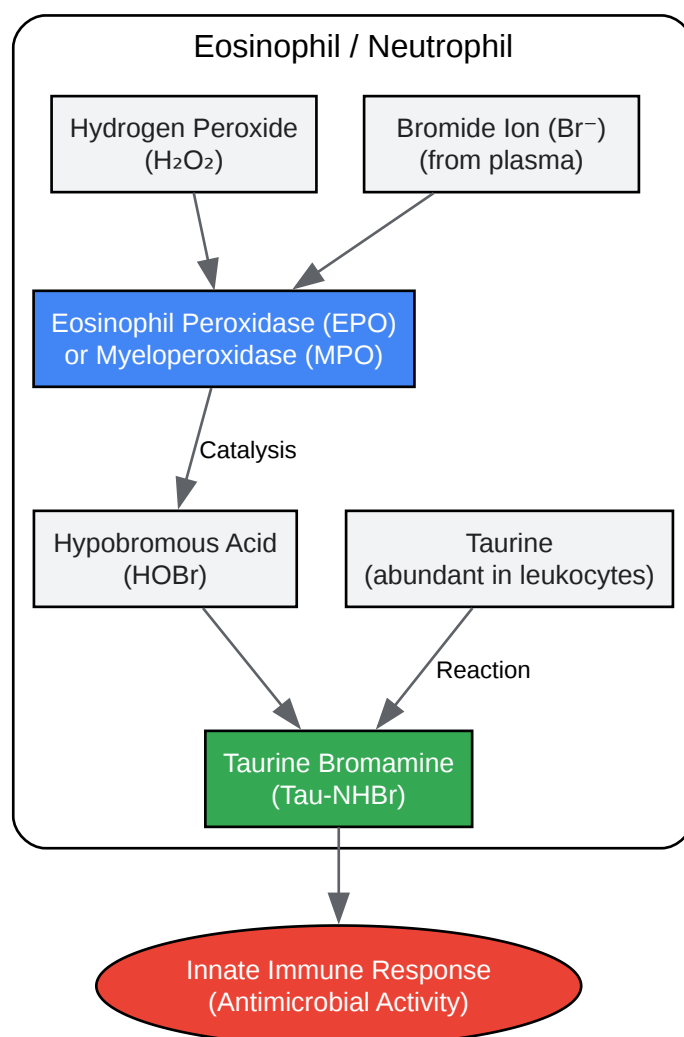
This protocol describes the synthesis of α -bromoethylbenzene, a key intermediate, using NBS.

- **Apparatus Setup:** To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6.0 g of N-Bromosuccinimide (NBS), 4.0 g of ethylbenzene, 0.1 g of benzoyl peroxide (BPO) as a radical initiator, and 20 mL of anhydrous carbon tetrachloride (CCl_4).
- **Reaction:** Place the flask under electromagnetic stirring and heat to reflux.
- **Monitoring:** Maintain reflux for 30 minutes. The reaction is complete when the denser succinimide byproduct floats to the surface.
- **Workup:** Stop heating and allow the mixture to cool to room temperature. Filter the mixture to remove the solid succinimide.
- **Purification:** Remove the CCl_4 solvent from the filtrate by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 91-93 °C (at 14 mmHg) to yield α -bromoethylbenzene.

Biological Bromamines: Enzymatic Formation in Immunity

A significant discovery in the history of **bromamines** was their formation within biological systems. Leukocytes, particularly eosinophils and neutrophils, utilize peroxidases to generate potent antimicrobial agents. Eosinophil peroxidase (EPO) and myeloperoxidase (MPO) catalyze the oxidation of bromide ions (Br^-), present in plasma, by hydrogen peroxide (H_2O_2) to form hypobromous acid (HOBr).^{[1][2]} This highly reactive intermediate then rapidly reacts with endogenous amines, most notably taurine, to produce long-lived **bromamines** like taurine **bromamine** (Tau-NHBr).^{[1][3]} These biological **bromamines** act as less aggressive, more stable oxidants than HOBr , contributing to host defense while mitigating some of the collateral tissue damage.^[1]

Figure 3. Biological Formation of Taurine Bromamine



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Figure 3. Biological Formation of Taurine **Bromamine**

This protocol provides a method for the laboratory preparation of taurine **bromamine** for research purposes.^[1]

- **Reagent Preparation:** Prepare equimolar aqueous solutions of sodium hypochlorite (NaOCl) and sodium bromide (NaBr).
- **HOBr Generation:** Mix the NaOCl and NaBr solutions. The rapid reaction ($\text{OCl}^- + \text{Br}^- \rightarrow \text{OBr}^- + \text{Cl}^-$) generates an equilibrium mixture of hypobromous acid (HOBr) and hypobromite (OBr^-).
- **Bromamine Formation:** Add the freshly prepared HOBr/ OBr^- solution to an aqueous solution of taurine. To favor the formation of the monobromamine (Tau-NHBr), taurine should be in at least a 10-fold molar excess.
- **Characterization:** The formation and concentration of taurine **bromamine** can be monitored spectrophotometrically.

Bromamine Acid: A Cornerstone of the Dye Industry

In the industrial realm, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as **bromamine** acid, is a critically important intermediate. Its discovery and application were pivotal for the synthesis of a vast array of brilliant blue and green anthraquinone dyes. These dyes are valued for their stability and lightfastness.^[4] The key to **bromamine** acid's utility is the bromine atom, which is activated by the adjacent carbonyl and sulfonic acid groups, making it an excellent leaving group in nucleophilic aromatic substitution reactions, particularly in the copper-catalyzed Ullmann condensation.^[5]

This protocol outlines a general procedure for the synthesis of an anthraquinone dye by condensing **bromamine** acid with an aromatic amine.^{[4][6]}

- **Apparatus Setup:** Equip a reaction vessel with a stirrer, condenser, and thermometer.
- **Reactant Charging:** Charge the vessel with water, the desired arylamine (e.g., 2,4-diaminobenzenesulfonic acid), and a base such as sodium bicarbonate to maintain pH. Heat the mixture to approximately 80-85 °C with stirring.

- **Catalyst and Reagent Addition:** Prepare a solution or suspension of a copper(I) catalyst (e.g., a Cu(I)-phenanthroline complex or CuI).^[6] Alternately add solid **bromamine** acid and the copper catalyst to the reaction vessel over a period of 1-2 hours, maintaining the temperature and a pH of around 9.
- **Reaction and Monitoring:** After the addition is complete, continue stirring at 85-90 °C for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the **bromamine** acid is consumed.^[4]
- **Isolation:** Cool the reaction mixture. The dye product, which precipitates, can be isolated by filtration.
- **Purification:** The crude dye is typically purified by dissolving it in hot water, filtering the warm solution, and allowing the dye to recrystallize upon cooling.^[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the **bromamine** compounds and reactions discussed.

Compound/Reaction	Parameter	Value	Conditions	Reference
Benzylic Bromination of Ethylbenzene	Product Yield	~75% (Calculated)	Reflux in CCl ₄ with NBS/BPO for 30 min	
Ullmann Condensation of Bromamine Acid	Product Yield	94.0%	Strong acid ion exchange resin, ethanol-water (9:1), 70°C, 3h	[5]
Taurine Monobromamine (Tau-NHBr)	Half-life (t _{1/2})	~70 hours	pH 7, 37 °C	[3]
**Taurine Dibromamine (Tau-NBr ₂) **	Half-life (t _{1/2})	~16 hours	pH 7, 37 °C	[3]
N-Bromosuccinimide (NBS)	Molar Mass	177.98 g/mol	-	
Bromamine Acid	Molar Mass	382.20 g/mol	-	

Conclusion

The history of **bromamine** compounds is a compelling narrative of scientific advancement, spanning from the fundamental discovery of an element to the intricate design of synthetic reagents, the elucidation of complex biological pathways, and the development of large-scale industrial processes. From Hofmann's prescient hypothesis of a transient N-bromoamide to the modern-day utility of NBS in drug development and the role of taurine **bromamine** in immunology, these molecules have consistently proven their importance. This guide provides a foundational understanding of this diverse class of compounds, offering historical context, practical experimental details, and key data to support the work of researchers and scientists pushing the boundaries of chemistry and medicine.

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